molecular formula C14H14F3N3O B10936296 4-(difluoromethyl)-6-(4-fluorophenyl)-N-(2-methoxyethyl)pyrimidin-2-amine

4-(difluoromethyl)-6-(4-fluorophenyl)-N-(2-methoxyethyl)pyrimidin-2-amine

Cat. No.: B10936296
M. Wt: 297.28 g/mol
InChI Key: VPGYEZDQTFZEJV-UHFFFAOYSA-N
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Description

N-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-2-PYRIMIDINYL]-N-(2-METHOXYETHYL)AMINE is a synthetic organic compound characterized by the presence of difluoromethyl and fluorophenyl groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-2-PYRIMIDINYL]-N-(2-METHOXYETHYL)AMINE typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and scalable processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-2-PYRIMIDINYL]-N-(2-METHOXYETHYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.

Scientific Research Applications

N-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-2-PYRIMIDINYL]-N-(2-METHOXYETHYL)AMINE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-2-PYRIMIDINYL]-N-(2-METHOXYETHYL)AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-2-PYRIMIDINYL]-N-(2-METHOXYETHYL)AMINE is unique due to the presence of both difluoromethyl and fluorophenyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H14F3N3O

Molecular Weight

297.28 g/mol

IUPAC Name

4-(difluoromethyl)-6-(4-fluorophenyl)-N-(2-methoxyethyl)pyrimidin-2-amine

InChI

InChI=1S/C14H14F3N3O/c1-21-7-6-18-14-19-11(8-12(20-14)13(16)17)9-2-4-10(15)5-3-9/h2-5,8,13H,6-7H2,1H3,(H,18,19,20)

InChI Key

VPGYEZDQTFZEJV-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=NC(=CC(=N1)C(F)F)C2=CC=C(C=C2)F

Origin of Product

United States

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